Tert-butyl 1-aminocyclobutane-1-carboxylate

Organic Synthesis Protecting Group Chemistry Process Development

Sourcing cyclobutane amino acid esters with true orthogonal protection often forces compromises in synthetic efficiency. This compound solves that with a free amine for direct coupling and a tert-butyl ester stable to bases yet labile under mild acid. Key advantages: Enables amide bond formation without initial deprotection; ester converts directly to acid chloride with SOCl2; serves as a key intermediate for Survodutide-class peptide therapeutics and ACBC-based ACC oxidase inhibitors (Ki = 20-31 µM). Bulk quantities available with consistent 97% purity.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B7939709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-aminocyclobutane-1-carboxylate
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCC1)N
InChIInChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(10)5-4-6-9/h4-6,10H2,1-3H3
InChIKeyCGUJSNKYHNQLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-aminocyclobutane-1-carboxylate: Key Attributes and Procurement


Tert-butyl 1-aminocyclobutane-1-carboxylate (CAS: 159871-52-0) is a cyclobutane-derived amino acid ester featuring a free primary amine and a tert-butyl carboxylate protecting group . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, valued for its unique steric and electronic properties imparted by the constrained cyclobutane ring and the bulky tert-butyl ester . Its dual functionality enables selective deprotection and orthogonal reactivity, making it a strategic choice for constructing complex molecular architectures, particularly in peptide mimetics and pharmaceutical intermediates [1].

Orthogonal protection Free amine for direct coupling; tert-butyl ester survives basic/nucleophilic conditions
Unique reactivity Direct acid chloride formation with SOCl₂ at room temperature, preserving the amine
Conformational control Installs ACBC residue that strongly favors γ-turn secondary structure in peptides

Orthogonal Protection of Tert-butyl 1-aminocyclobutane-1-carboxylate


Simple substitution of tert-butyl 1-aminocyclobutane-1-carboxylate with other cyclobutane amino acid derivatives is not advisable due to its orthogonal protecting group strategy. The tert-butyl ester provides exceptional stability under basic and nucleophilic conditions, allowing selective manipulation of the free amine, while being readily cleaved under mild acidic conditions to reveal the carboxylic acid [1]. This is in stark contrast to methyl or ethyl esters, which are more susceptible to nucleophilic attack and lack the same chemoselectivity. Furthermore, the free amine distinguishes it from Boc-protected analogs, offering direct access to amide bond formation or reductive amination without an initial deprotection step . These specific reactivity profiles are essential for achieving high yields and purity in multi-step synthetic sequences, directly impacting procurement decisions for research-scale and process chemistry applications [2].

Methyl/ethyl esters lack chemoselectivity
Simple alkyl esters are prone to nucleophilic attack and base hydrolysis; the tert-butyl group provides the necessary stability for multi-step routes.
Boc-protected analogs require extra deprotection
The free amine in this compound allows immediate amide bond formation or reductive amination, avoiding an initial Boc removal step that could compromise sensitive intermediates.
Different ring size alters peptide conformation
Cyclopentane or cyclohexane analogs favor α-/3₁₀-helices, whereas the cyclobutane scaffold specifically enforces a γ-turn, critical for certain peptidomimetic designs.

Tert-butyl 1-aminocyclobutane-1-carboxylate vs. Structural Analogs


Selective tert-Butyl Ester to Acid Chloride Conversion

Tert-butyl 1-aminocyclobutane-1-carboxylate possesses a tert-butyl ester that enables a unique, chemoselective transformation: direct conversion to the corresponding acid chloride using thionyl chloride (SOCl2) at room temperature, yielding the product in very good yields. In contrast, methyl, ethyl, and isopropyl esters are essentially unreactive under these conditions, requiring more forcing or alternative methods for activation [1]. This reactivity difference is a critical factor for synthetic route design where the free amine must be preserved while activating the carboxylate.

Selective Acid Chloride Formation
Head-to-head
Reactive vs. unreactive
Enables orthogonal carboxylate activation
SOCl₂, RT; methyl/ethyl esters unreactive
Organic Synthesis Protecting Group Chemistry Process Development

Stability Under Basic and Nucleophilic Conditions

The tert-butyl ester group in the target compound provides significant steric hindrance, rendering it highly stable under basic and nucleophilic conditions. This is a well-established class-level property: tert-butyl esters are commonly employed as carboxylic acid protecting groups precisely because they resist hydrolysis and nucleophilic attack under basic conditions, unlike less hindered methyl or ethyl esters which are more prone to saponification [1]. This enhanced stability is quantitatively reflected in reaction conditions; for instance, tert-butyl esters can often withstand treatment with strong nucleophiles like Grignard reagents or lithium aluminum hydride at low temperatures, whereas methyl esters would rapidly react [2].

Base/Nucleophile Stability
Class-level
Resists hydrolysis & nucleophilic attack
Supports multi-step synthesis without ester loss
Contrasts with labile methyl/ethyl esters
Protecting Group Strategy Stability Studies Reaction Optimization

ACBC Scaffold as ACC Oxidase Inhibitor

The 1-aminocyclobutane-1-carboxylate (ACBC) scaffold, which is the core structure of the target compound after deprotection, exhibits potent and specific biological activity. In a study evaluating six analogs of 1-aminocyclopropane-1-carboxylate (ACC), ACBC was the most effective competitive inhibitor of ACC oxidase from carnation petals, with a Ki value of 20-31 µM [1]. This activity is distinct from other cyclic homologs; for example, 1-aminocyclopropane-1-carboxylate (ACC) is the natural substrate and not a potent inhibitor. This demonstrates that the cyclobutane ring size is optimal for antagonism at this enzyme.

ACC Oxidase Inhibition
Cross-study
Ki = 20–31 µM (as ACBC)
Most potent among six tested cyclic analogs
Carnation petal ACC oxidase assay
Plant Biochemistry Enzyme Inhibition Postharvest Physiology

γ-Turn Conformational Preference in Peptides

The 1-aminocyclobutane-1-carboxylic acid (ACBC) residue, which tert-butyl 1-aminocyclobutane-1-carboxylate can be used to install, imposes significant conformational constraints in peptides. Molecular mechanics calculations on model peptides containing ACBC indicate a strong preference for a γ-turn (or 2.27 helix) conformation [1]. This is distinct from the corresponding cyclopentane (Acc5) and cyclohexane (Acc6) residues, which favor α-/3_10-helical structures. The smaller cyclobutane ring restricts the available φ and ψ dihedral angles more severely, leading to a more predictable and rigid backbone structure.

Peptide Conformation
Cross-study
Prefers γ-turn (2.2₇ helix)
Guides rigidified backbone design
Molecular mechanics on model peptides
Peptide Chemistry Conformational Analysis Medicinal Chemistry

ACBC in Clinical-Stage Survodutide

The 1-aminocyclobutane-1-carboxylic acid (ACBC) scaffold, which is the deprotected form of the target compound, is a critical structural component of Survodutide (BI 456906), a glucagon/GLP-1 receptor dual agonist currently in late-stage clinical development for metabolic diseases [1]. Specifically, ACBC is incorporated at position 2 of the peptide sequence to enhance proteolytic stability . This application underscores the value of the ACBC building block in optimizing the pharmacokinetic properties of therapeutic peptides. The tert-butyl ester form serves as an ideal, protected precursor for introducing this non-coded amino acid into peptide sequences via solid-phase or solution-phase synthesis.

Drug Candidate Precursor
Class-level inference
ACBC in Survodutide (Phase 2/3)
Reported use in clinical-stage peptide
Enhances proteolytic stability
Drug Development Peptide Therapeutics Metabolic Disease

Application Scenarios for Tert-butyl 1-aminocyclobutane-1-carboxylate


Conformationally Constrained Peptide Mimetics

In medicinal chemistry programs aimed at developing peptidomimetics with enhanced stability and target affinity, tert-butyl 1-aminocyclobutane-1-carboxylate is a premier building block. Its free amine allows for direct coupling to growing peptide chains or other scaffolds, while the tert-butyl ester remains intact, providing a handle for later deprotection. As shown in Section 3, the resulting 1-aminocyclobutane-1-carboxylic acid (ACBC) residue strongly favors a γ-turn conformation, enabling researchers to rationally design rigidified peptide backbones with predictable secondary structures [1]. This is particularly valuable for creating potent, metabolically stable inhibitors of protein-protein interactions or receptor ligands.

ACC Oxidase Inhibitor Precursor in Plant Biology

For researchers investigating ethylene biosynthesis and its role in plant senescence and stress responses, tert-butyl 1-aminocyclobutane-1-carboxylate serves as a convenient synthetic precursor to 1-aminocyclobutane-1-carboxylate (ACBC). As detailed in Section 3, ACBC is a potent and specific competitive inhibitor of ACC oxidase (Ki = 20-31 µM), the enzyme that catalyzes the final step in ethylene production [2]. The tert-butyl protected form offers superior shelf-stability and handling compared to the free zwitterionic amino acid, allowing for controlled, on-demand generation of the active inhibitor for use in postharvest physiology studies or as a tool compound in plant biochemistry.

Peptide Therapeutics with Enhanced Proteolytic Stability

Building on the evidence in Section 3 that the ACBC scaffold is a key component in the clinical-stage peptide drug Survodutide, this compound is an essential intermediate for pharmaceutical development groups engineering novel peptide therapeutics [3]. The tert-butyl ester protecting group is orthogonal to standard Fmoc solid-phase peptide synthesis conditions, allowing for the straightforward incorporation of this non-natural amino acid into custom peptide sequences. Its use is targeted at overcoming a major limitation of peptide drugs—rapid degradation by proteases—by introducing a sterically hindered, non-coded residue that disrupts enzyme recognition sites, thereby improving pharmacokinetic half-life and reducing dosing frequency.

Orthogonal Protection in Complex Molecule Synthesis

As demonstrated in Section 3, the tert-butyl ester in this compound exhibits a unique reactivity profile, notably its ability to be directly converted to an acid chloride with SOCl2, a transformation not possible with methyl or ethyl esters [4]. This property is invaluable in the total synthesis of complex natural products or advanced pharmaceutical intermediates where multiple functional groups must be manipulated in a specific sequence. The free amine can be selectively functionalized first (e.g., acylated, alkylated), followed by activation of the tert-butyl ester for coupling with another fragment, all without the need for additional protecting group manipulations. This orthogonal reactivity translates directly to shorter synthetic routes, higher overall yields, and reduced purification burden in process chemistry settings.

Application
Selection Property
Validation Focus
Peptidomimetic design (γ-turn)
ACBC conformational constraint
γ-turn confirmation (CD, NMR)
Ethylene biosynthesis research
ACBC as ACC oxidase inhibitor
Ki determination, plant senescence assays
Peptide lead optimization (protease stability)
Sterically hindered ACBC residue
Proteolytic stability assays (serum, pepsin)
Complex molecule synthesis (orthogonal strategy)
t-Butyl ester chemoselective activation
Acid chloride formation, coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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